

An In-depth Technical Guide to Diethyl 1H-pyrrole-2,4-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No.: B040452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Diethyl 1H-pyrrole-2,4-dicarboxylate** (CAS No. 55942-40-0), a key heterocyclic compound. This document elucidates the structural characteristics of the molecule through a detailed analysis of its spectroscopic data. It further explores its synthesis, general reactivity, and established safety and handling protocols. The guide also touches upon the significance of the pyrrole-2,4-dicarboxylate scaffold in the broader context of medicinal chemistry and drug discovery, providing insights for its potential applications.

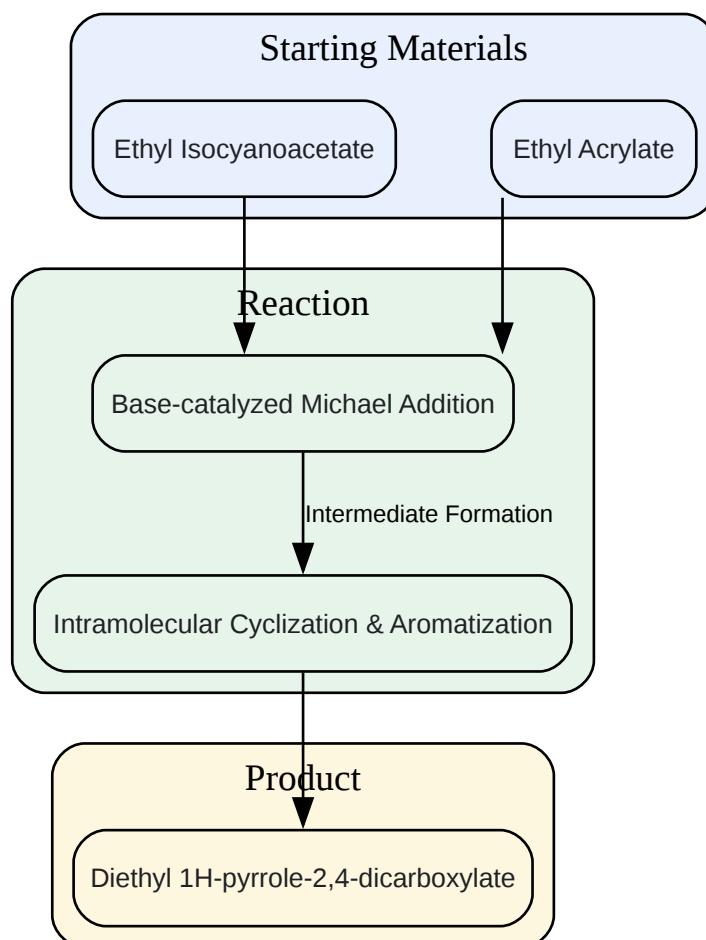
Introduction

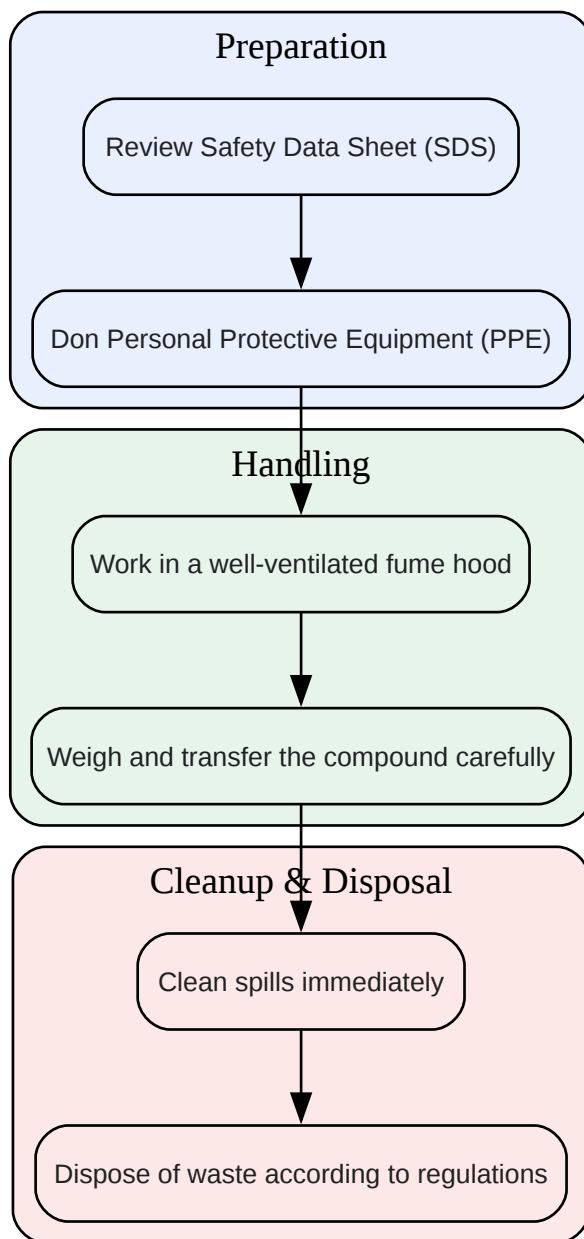
Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous biologically active molecules, including natural products and synthetic drugs. The substitution pattern on the pyrrole ring dictates its chemical reactivity and biological function. **Diethyl 1H-pyrrole-2,4-dicarboxylate** is a disubstituted pyrrole featuring two electron-withdrawing ethyl ester groups. This substitution pattern significantly influences the electron density of the pyrrole ring, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions. Understanding the physicochemical properties and reactivity of this specific isomer is crucial for its effective utilization as a building block in the synthesis of more complex molecular architectures with potential therapeutic applications. This guide aims

to consolidate the available technical information on **Diethyl 1H-pyrrole-2,4-dicarboxylate**, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its application in research and development. The key physicochemical parameters for **Diethyl 1H-pyrrole-2,4-dicarboxylate** are summarized in the table below.


Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₄	[1]
Molecular Weight	211.21 g/mol	[1]
CAS Number	55942-40-0	[1]
Appearance	Solid (form may vary)	General chemical knowledge
Melting Point	74-75 °C	Vendor Data
Boiling Point	373.1 °C at 760 mmHg (Predicted)	Vendor Data
Solubility	Limited solubility in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane.	[2]


Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted pyrroles can be achieved through various classical and modern organic reactions. For **Diethyl 1H-pyrrole-2,4-dicarboxylate**, one of the noted synthetic routes involves the use of ethyl isocyanoacetate as a key starting material.[3] While detailed, step-by-step experimental protocols for this specific compound are not extensively documented in readily available literature, the general principles of pyrrole synthesis, such as the Barton-Zard synthesis, provide a foundational understanding. The Barton-Zard synthesis involves the reaction of an isocyanoacetate with a nitroalkene.[4]

A general workflow for a potential synthesis of **Diethyl 1H-pyrrole-2,4-dicarboxylate** based on related methodologies is depicted below. This should be considered a conceptual pathway, as a specific, validated protocol for this exact molecule is not widely published.

[Click to download full resolution via product page](#)

Caption: General laboratory safety workflow for handling chemical compounds.

Conclusion

Diethyl 1H-pyrrole-2,4-dicarboxylate is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern of two ester groups on the pyrrole ring provides a versatile platform for the development of novel

compounds with diverse biological activities. While detailed experimental protocols and specific applications for this particular isomer are not as extensively documented as for some of its analogs, this guide provides a solid foundation of its known physical properties, expected spectroscopic characteristics, and general reactivity. Further research into the synthesis and functionalization of **Diethyl 1H-pyrrole-2,4-dicarboxylate** is warranted to fully explore its potential in the development of new therapeutic agents and functional materials.

References

- Organic Syntheses. 2 - Organic Syntheses Procedure. (URL: [\[Link\]](#))
- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. *Acta Crystallographica Section E: Structure Reports Online*, 67(Pt 8), o2097.
- Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (URL: [\[Link\]](#))
- Wikipedia. Pyrrole. (URL: [\[Link\]](#))
- ResearchGate. (PDF)
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Wang, J.-B., Zong, Q.-S., Shen, J.-J., Bi, C., & Wu, C.-J. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. *University Chemistry*, 31(8), 86-88.
- National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. (URL: [\[Link\]](#))
- Micheli, F., et al. (2003). Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists. *Bioorganic & Medicinal Chemistry Letters*, 13(13), 2113-2118.
- National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. (URL: [\[Link\]](#))
- ResearchGate. 4.2.3.3.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Conti, P., et al. (1986). ¹³C NMR chemical shift assignments for some 1H-pyrrole-2-carboxylic acid derivatives. *Magnetic Resonance in Chemistry*, 24(9), 778-782.
- Di Micco, S., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. *European Journal of Medicinal Chemistry*, 213, 113162.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. (URL: [\[Link\]](#))
- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. *Eurasian Journal of Chemistry*, 1(1), 4.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(3), 661-667.
- Kaur, R., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. *ChemMedChem*, 18(23), e202300447.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176-2179.
- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. *Journal of Pharmaceutical Chemistry & Chemical Science*, 1(1), 17-32.
- Morgan, J. L., & Moody, C. J. (2006). Pyrrole studies part 47. 1H and 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. *Arkivoc*, 2006(5), 385-395.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diethyl 1H-pyrrole-2,4-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 1H-pyrrole-2,4-dicarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040452#diethyl-1h-pyrrole-2-4-dicarboxylate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com